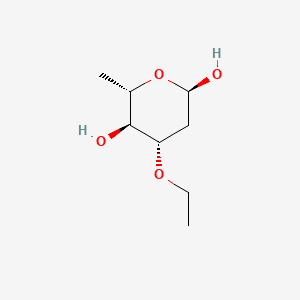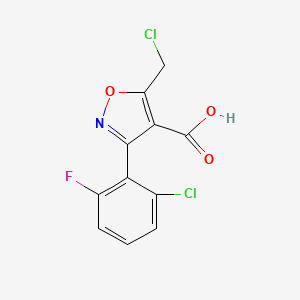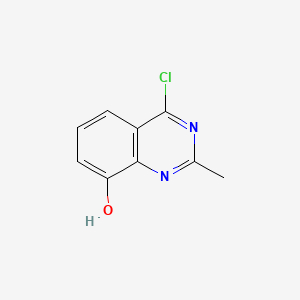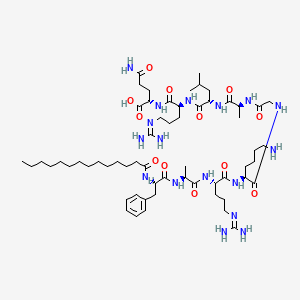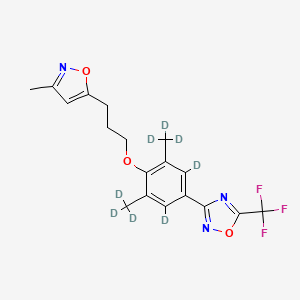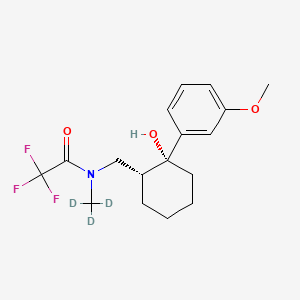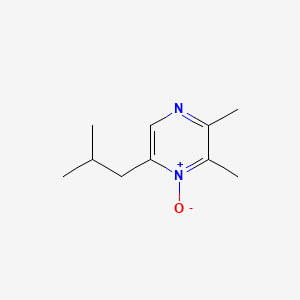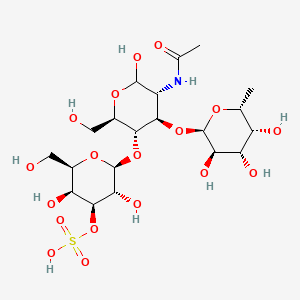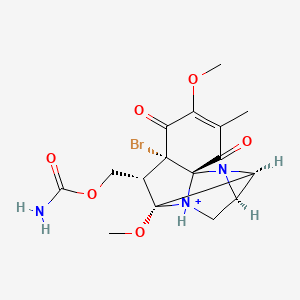
(R)-N-Nitroso Anatabine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Nitroso Anatabine is a derivative of anatabine, an alkaloid found in plants of the Solanaceae family, including tobacco and eggplant. Anatabine is structurally similar to nicotine and has been studied for its potential therapeutic effects, particularly in reducing inflammation and ameliorating chronic inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Nitroso Anatabine typically involves the nitrosation of anatabine. This process can be achieved by reacting anatabine with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the nitroso compound.
Industrial Production Methods: Industrial production of ®-N-Nitroso Anatabine would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and equipment to maintain the necessary reaction conditions. The process would also include purification steps to isolate the desired product and remove any impurities.
Chemical Reactions Analysis
Types of Reactions: ®-N-Nitroso Anatabine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced but often involve the use of catalysts and specific solvents.
Major Products:
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted anatabine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.
Biology: Investigated for its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ®-N-Nitroso Anatabine involves its interaction with cellular pathways. It has been shown to activate the nuclear factor-erythroid factor 2-related factor 2 (NRF2) pathway, which plays a crucial role in cellular defense against oxidative stress . This activation leads to the upregulation of antioxidant response elements and the reduction of inflammation. Additionally, ®-N-Nitroso Anatabine has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, further contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Nicotine: Structurally similar to anatabine and shares some pharmacological properties.
Anabasine: Another alkaloid found in tobacco, with similar biological activities.
Isoanatabine: An isomer of anatabine with distinct pharmacological properties.
Uniqueness: ®-N-Nitroso Anatabine is unique due to its nitroso functional group, which imparts distinct chemical reactivity and biological activity. Its ability to activate the NRF2 pathway and modulate MAPK signaling sets it apart from other similar compounds, making it a promising candidate for therapeutic applications .
Properties
CAS No. |
1346617-09-1 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.218 |
IUPAC Name |
3-[(2R)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine |
InChI |
InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m1/s1 |
InChI Key |
ZJOFAFWTOKDIFH-SNVBAGLBSA-N |
SMILES |
C1C=CCN(C1C2=CN=CC=C2)N=O |
Synonyms |
(2R)-1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


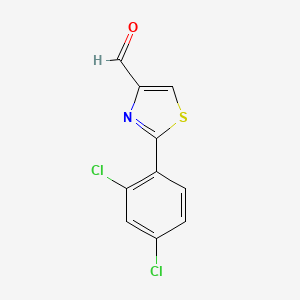
![3-(2-Chloro-6-fluorophenyl)-5-(acetyloxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584188.png)
